![molecular formula C16H17FN2O B7562082 4-fluoro-N,3-dimethyl-N-(1-pyridin-2-ylethyl)benzamide](/img/structure/B7562082.png)
4-fluoro-N,3-dimethyl-N-(1-pyridin-2-ylethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N,3-dimethyl-N-(1-pyridin-2-ylethyl)benzamide, also known as Compound A, is a novel small molecule that has shown promising results in scientific research. It belongs to the class of benzamide compounds and has been studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The exact mechanism of action of 4-fluoro-N,3-dimethyl-N-(1-pyridin-2-ylethyl)benzamide A is not fully understood, but it is believed to act on multiple cellular pathways. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. It also activates the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. In addition, it modulates the activity of various kinases and enzymes involved in cell signaling pathways.
Biochemical and Physiological Effects:
4-fluoro-N,3-dimethyl-N-(1-pyridin-2-ylethyl)benzamide A has been shown to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages and microglia. It also inhibits the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis. In addition, it has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-fluoro-N,3-dimethyl-N-(1-pyridin-2-ylethyl)benzamide A is its high potency and selectivity towards its target molecules. It also exhibits good pharmacokinetic properties such as good oral bioavailability and long half-life. However, one of the limitations of 4-fluoro-N,3-dimethyl-N-(1-pyridin-2-ylethyl)benzamide A is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. It also requires further optimization and validation in clinical trials before it can be used as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 4-fluoro-N,3-dimethyl-N-(1-pyridin-2-ylethyl)benzamide A. One area of interest is its potential use as a therapeutic agent for cancer and inflammation. Further preclinical and clinical studies are needed to determine its safety and efficacy in these settings. Another area of interest is its potential use as a neuroprotective agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate its precise mechanism of action and to optimize its pharmacokinetic properties. Overall, 4-fluoro-N,3-dimethyl-N-(1-pyridin-2-ylethyl)benzamide A holds great promise as a novel therapeutic agent for various diseases and warrants further investigation.
Synthesemethoden
The synthesis of 4-fluoro-N,3-dimethyl-N-(1-pyridin-2-ylethyl)benzamide A involves the reaction of 4-fluoro-N,3-dimethylbenzamide with 2-bromomethylpyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using chromatography techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
4-fluoro-N,3-dimethyl-N-(1-pyridin-2-ylethyl)benzamide A has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies.
Eigenschaften
IUPAC Name |
4-fluoro-N,3-dimethyl-N-(1-pyridin-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c1-11-10-13(7-8-14(11)17)16(20)19(3)12(2)15-6-4-5-9-18-15/h4-10,12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWZOSIITUSADJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N(C)C(C)C2=CC=CC=N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N,3-dimethyl-N-(1-pyridin-2-ylethyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.